5,7-dibromo-3-iodo-1H-indazole
Description
5,7-Dibromo-3-iodo-1H-indazole is a halogenated indazole derivative characterized by bromine substituents at positions 5 and 7 and an iodine atom at position 3 of the indazole core. The molecular formula is C₇H₃Br₂IN₂, with a molecular weight of 427.83 g/mol.
Properties
IUPAC Name |
5,7-dibromo-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYLUJLIQSNNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306189 | |
| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131632-64-8 | |
| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131632-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-3-iodo-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 1H-indazole followed by iodination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and iodine or N-iodosuccinimide (NIS) for iodination. The reactions are usually carried out in solvents like acetic acid or dichloromethane under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine and iodine atoms exhibit differential reactivity in substitution reactions due to their electronic and steric environments.
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The iodine atom at C3 demonstrates higher reactivity in palladium-catalyzed cross-couplings compared to bromine due to better leaving-group ability .
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Bromine substituents at C5/C7 require harsher conditions (e.g., strong bases or nucleophiles) for substitution .
Transition Metal-Catalyzed Cross-Couplings
The iodine atom serves as a prime site for coupling reactions, enabling modular derivatization:
Suzuki-Miyaura Coupling
Heck Coupling
| Alkene | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Styrenes | Pd(OAc)₂, Ag₂CO₃, DMF | 3-Styryl-5,7-dibromo-1H-indazoles | 46-67% |
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Sequential coupling (I → Br substitution) has not been reported but is theoretically feasible.
NH Group Reactivity
The NH proton participates in tautomerism and acid-base reactions, influencing regioselectivity:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | NaH, alkyl halides, DMF | N1- or N2-alkylated derivatives | |
| Deprotonation | KOH, DMSO | Stabilized indazolide intermediates |
-
Alkylation typically occurs at N1 due to steric hindrance at N2 .
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NH acidity (pKa ~14-16) allows deprotonation for further functionalization .
Reductive Dehalogenation
Selective removal of halogens is achievable under controlled conditions:
| Target Halogen | Reducing Agent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Iodine (C3) | Zn, NH₄Cl, THF/H₂O | Room temperature, 12h | 5,7-Dibromo-1H-indazole | 82% | |
| Bromine (C5/C7) | Pd/C, H₂, EtOH | 50°C, 24h | Partial debromination | ~50% |
Cyclization and Annulation
The indazole core participates in ring-forming reactions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Alkynes | Rh(III) catalyst, DCE | Fused polycyclic indazole derivatives | |
| Aldehydes | Cp*Co(III), 1,4-dioxane | Indazole-annulated heterocycles |
Stability and Side Reactions
Key stability considerations include:
Scientific Research Applications
5,7-Dibromo-3-iodo-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5,7-dibromo-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key structural features :
- Indazole core : A bicyclic aromatic system with two adjacent nitrogen atoms.
- Halogen substituents : Bromine (electron-withdrawing) at positions 5 and 7 enhances electrophilic substitution resistance, while iodine at position 3 provides a heavy atom for crystallography studies or a leaving group in nucleophilic reactions.
Comparison with Structurally Similar Compounds
5,7-Dibromo-1H-indazole (CAS: 50477-28-6)
- Structure : Lacks the iodine atom at position 3.
- Molecular weight : 275.93 g/mol (vs. 427.83 g/mol for the 3-iodo derivative).
- Reactivity : Bromine substituents direct electrophilic substitution to position 3, but without iodine, this compound is less reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its iodo counterpart .
- Applications : Primarily used as a precursor for synthesizing more complex indazole derivatives.
5,7-Dibromo-1,2-dihydro-3H-indazol-3-one
- Structure : Features a ketone group at position 3 instead of iodine, with bromines at positions 5 and 5.
- Key differences :
- Synthetic utility : Serves as an intermediate for oxidative transformations or reductions to yield hydroxylated indazoles.
3-Chloro-5,7-dibromo-1H-indazole
- Hypothetical comparison : Replacing iodine with chlorine reduces molecular weight (MW ~303.35 g/mol) and alters leaving-group aptitude.
- Reactivity : Chlorine is a poorer leaving group than iodine, making this compound less favorable in SNAr (nucleophilic aromatic substitution) reactions.
Comparative Data Table
Biological Activity
5,7-Dibromo-3-iodo-1H-indazole is a halogenated derivative of indazole characterized by the presence of two bromine atoms and one iodine atom. This unique halogenation pattern enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing findings from various studies, including its anticancer and antimicrobial properties.
The molecular formula of this compound is , with a molecular weight of approximately 401.83 g/mol. The compound's structure allows for diverse reactivity due to the presence of multiple halogen atoms, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H3Br2IN2 |
| Molecular Weight | 401.83 g/mol |
| Halogen Atoms | 2 Bromine, 1 Iodine |
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity . Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Proliferation Inhibition : Studies have demonstrated that indazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the micromolar range against cancer cells such as Hep-G2 and K562 .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and modulation of apoptosis-related proteins. For example, compounds have been shown to decrease Bcl-2 (an anti-apoptotic protein) and increase Bax (a pro-apoptotic protein), leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
This compound also shows potential antimicrobial activity . Indazoles and their derivatives have been studied for their ability to inhibit microbial growth:
- Inhibition Studies : Preliminary studies suggest that halogenated indazoles can exhibit significant antimicrobial properties against various bacterial strains.
- Comparative Efficacy : The presence of bromine and iodine atoms may enhance the binding affinity to microbial targets compared to non-halogenated analogs.
Anti-inflammatory Activity
While primarily noted for its anticancer and antimicrobial properties, some studies have also investigated the anti-inflammatory effects of indazole derivatives:
- Cyclooxygenase Inhibition : Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes in a concentration-dependent manner, which is crucial for reducing inflammation .
- Cytokine Modulation : Research indicates that these compounds can modulate pro-inflammatory cytokines like TNF-alpha and IL-1β, further supporting their potential in treating inflammatory conditions .
Case Studies
Several case studies highlight the biological efficacy of indazole derivatives:
Case Study 1: Antitumor Activity
In a study evaluating multiple indazole derivatives, one compound demonstrated an IC50 value of 3.32 µM against Hep-G2 cells while showing significant selectivity over normal cells . This suggests that structural modifications can enhance anticancer efficacy while minimizing toxicity.
Case Study 2: Apoptosis Induction
In vitro assays revealed that treatment with certain indazole derivatives led to increased apoptosis rates in K562 cells, with total apoptosis rates reaching up to 37.72% at higher concentrations . This underscores the potential of these compounds in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 5,7-dibromo-3-iodo-1H-indazole, and how can purity be optimized?
Synthesis of halogenated indazoles typically involves sequential halogenation or substitution reactions. For example, analogous compounds like 5-bromo-1-ethyl-1H-indazole are synthesized via alkylation using ethyl bromide and Cs₂CO₃ in DMF, followed by purification via flash chromatography . For this compound, a stepwise approach may involve:
- Bromination : Direct bromination of the indazole core using Br₂ or NBS (N-bromosuccinimide) under controlled conditions.
- Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or KI/oxone systems.
- Purification : Recrystallization from DMF or ethanol can remove isomers (e.g., positional halogenation byproducts), as demonstrated in the isolation of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole .
Q. Key methodological considerations :
Q. How can researchers characterize the structural and electronic properties of this compound?
A combination of spectroscopic and computational methods is recommended:
- Spectroscopy :
- Computational analysis :
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?
Contradictions often arise from competing reaction pathways or impurities. For example:
- Case study : In the synthesis of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole, a (2,3-dichlorophenyl) isomer was removed via recrystallization .
- Methodology :
- Mechanistic probing : Use LC-MS to identify intermediates.
- Kinetic vs. thermodynamic control : Vary reaction temperature and time to favor desired pathways.
- Cross-validation : Compare results with analogous halogenated indazoles (e.g., 5-bromo-1-ethyl-1H-indazole ).
Q. Statistical tools :
- Design of Experiments (DoE) can optimize reaction parameters (e.g., solvent, stoichiometry) and identify critical variables.
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
DFT and molecular docking are critical for predicting reactivity:
Q. Validation :
- Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Q. How should researchers address discrepancies in biological activity data for halogenated indazoles?
Contradictory bioactivity results may stem from assay variability or compound stability. For example:
- Case study : Imidazole derivatives exhibit varied antimicrobial activity due to substituent-dependent solubility .
- Methodology :
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to controls.
- Stability testing : Assess compound integrity in assay buffers via HPLC.
- Meta-analysis : Compare data across studies (e.g., indazole-based kinase inhibitors ).
Q. Statistical approach :
- Apply mixed-effects models to account for inter-lab variability, as suggested in social science contradiction resolution frameworks .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for halogenated indazoles?
Contradictions may arise from solvent effects, tautomerism, or impurities.
- Resolution strategies :
Q. What frameworks guide the interpretation of contradictory results in halogenated indazole pharmacology?
Adopt interdisciplinary frameworks from social science and health research:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
